molecular formula C21H25NO3 B213719 N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide

Cat. No. B213719
M. Wt: 339.4 g/mol
InChI Key: MYGXITCLXOJAJA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic benefits.

Mechanism of Action

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in pain perception. However, unlike other opioids, N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide does not activate the beta-arrestin pathway, which is responsible for the negative side effects of opioids such as respiratory depression and constipation.
Biochemical and Physiological Effects
N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide has been shown to have similar analgesic effects as other opioids, but with less respiratory depression and constipation. It has also been shown to have less abuse potential than other opioids, as it does not activate the beta-arrestin pathway. However, like other opioids, it can lead to tolerance and dependence with prolonged use.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide has advantages and limitations for lab experiments. Its analgesic properties make it useful for studying pain perception and the mu-opioid receptor. Its lessened side effects make it useful for studying the beta-arrestin pathway and potential treatments for opioid addiction. However, its potential for tolerance and dependence make it important to use caution when studying its long-term effects.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide. One potential direction is the development of new opioid analgesics that have less abuse potential and fewer negative side effects. Another direction is the study of the beta-arrestin pathway and potential treatments for opioid addiction. Additionally, further research is needed to fully understand the potential for tolerance and dependence with prolonged use of N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide.

Synthesis Methods

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide is synthesized by reacting 4-cyanobenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-cyanobenzamide. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the final product, N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide.

Scientific Research Applications

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide has been used in scientific research for its potential therapeutic benefits. It has been shown to have analgesic properties, similar to other opioids such as morphine. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have less abuse potential than other opioids.

properties

Product Name

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C21H25NO3/c1-24-19-9-5-6-10-20(19)25-15-16-11-13-17(14-12-16)21(23)22-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,22,23)

InChI Key

MYGXITCLXOJAJA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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